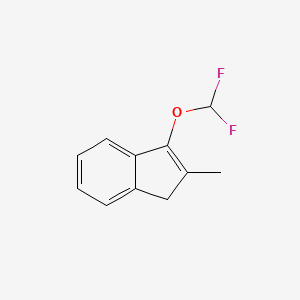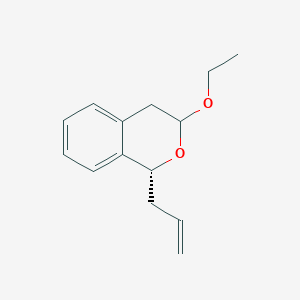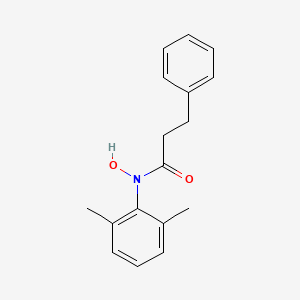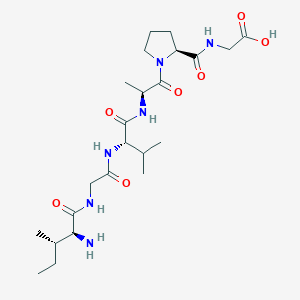![molecular formula C17H32O3SSi B12613690 (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane CAS No. 648906-70-1](/img/structure/B12613690.png)
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is a unique organosilane compound It features a bicyclo[221]hept-5-en-2-yl group, which is a norbornene derivative, attached to a propyl chain that is further linked to a triethoxysilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane typically involves the following steps:
Formation of the Norbornene Derivative: The bicyclo[2.2.1]hept-5-en-2-yl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Attachment of the Sulfanyl Group: The norbornene derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Linking to the Propyl Chain: The resulting compound is further reacted with a propyl halide to form the desired propyl chain.
Introduction of the Triethoxysilane Group: Finally, the propyl chain is reacted with triethoxysilane under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclo[2.2.1]hept-5-en-2-yl group or the sulfanyl group.
Substitution: The triethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the triethoxysilane group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified norbornene derivatives or reduced sulfanyl groups.
Substitution: Siloxane-linked polymers or networks.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is used as a precursor for the synthesis of functionalized silanes and siloxanes. It can be employed in the development of new materials with unique properties.
Biology
The compound can be used in the modification of biomolecules or surfaces for biological applications. Its ability to form stable siloxane bonds makes it useful in the immobilization of enzymes or other biomolecules on solid supports.
Medicine
In medicine, this compound may be explored for drug delivery systems or as a component in the development of biocompatible materials.
Industry
Industrially, (3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can be used in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilane group hydrolyzes in the presence of water to form silanol groups, which can then condense to form siloxane bonds. This property is crucial for its applications in surface modification and material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-{[(Cyclohexyl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Phenyl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Cyclopentyl)methyl]sulfanyl}propyl)(triethoxy)silane
Uniqueness
Compared to similar compounds, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is unique due to the presence of the bicyclo[2.2.1]hept-5-en-2-yl group. This group imparts distinct steric and electronic properties, which can influence the reactivity and stability of the compound. Additionally, the norbornene derivative can participate in specific reactions, such as ring-opening metathesis polymerization, which may not be possible with other similar compounds.
Eigenschaften
CAS-Nummer |
648906-70-1 |
|---|---|
Molekularformel |
C17H32O3SSi |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]hept-5-enylmethylsulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C17H32O3SSi/c1-4-18-22(19-5-2,20-6-3)11-7-10-21-14-17-13-15-8-9-16(17)12-15/h8-9,15-17H,4-7,10-14H2,1-3H3 |
InChI-Schlüssel |
QJLOBNXGTVVZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCSCC1CC2CC1C=C2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)

![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)




